rac-methyl (1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride
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Overview
Description
Rac-methyl (1R,5S,6R)-8-azabicyclo[321]octane-6-carboxylate hydrochloride is a synthetic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core through a Diels-Alder reaction. This reaction is carried out between a suitable diene and a dienophile under controlled temperature and pressure conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the carboxylate and methyl groups. This is achieved through a series of substitution and addition reactions, often using reagents such as methyl iodide and sodium hydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the bicyclic structure.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, rac-methyl (1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, making it a useful tool in structural biology studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure is similar to that of certain neurotransmitters, suggesting it could be used in the development of drugs targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of rac-methyl (1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to bind to these targets with high affinity, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S,5S)-3-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride
- Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride
Uniqueness
Rac-methyl (1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups. This configuration provides distinct reactivity and binding properties compared to its analogs, making it particularly valuable in the development of selective drugs and catalysts.
By understanding the detailed properties and applications of this compound, researchers can better harness its potential in various scientific and industrial fields.
Properties
CAS No. |
2639379-21-6 |
---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
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